Carbacyclin
Overview
Description
Carbacyclin, also known as carbaprostacyclin, is a synthetic analogue of prostacyclin (prostaglandin I2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular health. This compound mimics these properties but offers greater stability, making it a valuable compound in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbacyclin involves multiple steps, starting from cis-bicyclo[3.3.0]octane-3,7-dione. The key steps include:
Ketalization: The reaction of cis-bicyclo[3.3.0]octane-3,7-dione with ethylene glycol and p-toluenesulfonic acid to form a diethyleneketal.
Controlled Hydrolysis: Conversion of the diethyleneketal to a monoketal using acetic acid, tetrahydrofuran, and water.
Carboxylation: Reaction with diethyl carbonate and sodium hydride to yield a ketoester.
Reduction: Sodium borohydride reduction to form a hydroxyester.
Protection: Formation of a silylether using dimethyl-tert-butylsilyl chloride.
Oxidation: Pyridinium chlorochromate oxidation to produce an aldehyde.
Wittig Reaction: Conversion to an enone using the sodium salt of dimethyl 2-oxoheptylphosphonate.
Reduction and Deprotection: Zinc borohydride reduction followed by deprotection to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions and purification steps to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: Carbacyclin undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, Jones reagent.
Reduction: Sodium borohydride, zinc borohydride.
Substitution: Various organometallic reagents and catalysts.
Major Products: The major products formed from these reactions include hydroxyesters, aldehydes, ketones, and substituted derivatives .
Scientific Research Applications
Carbacyclin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostacyclin analogues and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, particularly for its vasodilatory and anti-platelet aggregation properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Carbacyclin is compared with other prostacyclin analogues such as epoprostenol and iloprost:
Epoprostenol: Similar vasodilatory and anti-platelet aggregation effects but less stable than this compound.
Iloprost: Another stable prostacyclin analogue with similar therapeutic applications but different pharmacokinetic properties.
Uniqueness: this compound’s stability and ability to activate PPARδ make it unique among prostacyclin analogues, offering additional pathways for therapeutic intervention .
Comparison with Similar Compounds
- Epoprostenol
- Iloprost
- Treprostinil
- Beraprost
Properties
IUPAC Name |
(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFRIPGNUQRGPI-WLPVIMDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69552-46-1 | |
Record name | Carbacyclin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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